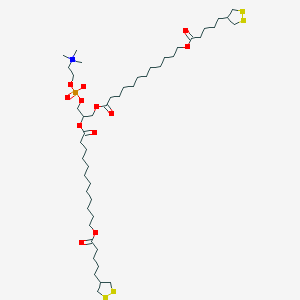
甲基三辛基溴化铵
描述
Synthesis Analysis
The synthesis of Methyltrioctylammonium bromide and related compounds involves eco-friendly and efficient procedures. For instance, tetrabutylammonium bromide, a similar quaternary ammonium salt, has been synthesized as a catalyst for the production of biscoumarin and dihydropyrano[c]chromene derivatives in water and solvent-free conditions, showcasing the adaptability and green chemistry aspects of these compounds' synthesis (Khurana & Kumar, 2009).
Molecular Structure Analysis
The structure of quaternary ammonium bromides, including Methyltrioctylammonium bromide, often features alternated hydrophobic and hydrophilic layers, with the attraction between the nitrogen of the cation head-groups and bromide anions achieved through weak interactions. This structure is pivotal in determining their behavior in solutions and their effectiveness as surfactants and catalysts (Hodorowicz, Stadnicka, & Czapkiewicz, 2005).
Chemical Reactions and Properties
Methyltrioctylammonium bromide participates in various chemical reactions, leveraging its phase transfer catalysis properties. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing reaction rates and yields. Tetrabutylammonium bromide, for example, has been used in water as a green medium for the synthesis of complex organic compounds, underscoring the versatility and environmental benefits of these catalysts in chemical reactions (Mobinikhaledi & Fard, 2010).
Physical Properties Analysis
The physical properties of Methyltrioctylammonium bromide, such as its phase behavior, micellization characteristics, and interaction with water, are crucial for its applications in the chemical industry. Studies on similar compounds have shown that these properties significantly influence their role as surfactants and catalysts, impacting their effectiveness in various applications (Mitra et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of Methyltrioctylammonium bromide are important for its utility in organic synthesis and industrial applications. Its ability to act as a phase transfer catalyst and to stabilize reactive intermediates is particularly valuable. The study of tetrabutylammonium bromide's role in the synthesis of pyrano[2,3-d]pyrimidinone and Tetrahydrobenzo[b]pyran derivatives in a green media illustrates the compound's chemical versatility and its contribution to advancing sustainable chemistry practices (Mobinikhaledi & Fard, 2010).
科学研究应用
Application in Green Chemistry
- Specific Scientific Field : Green Chemistry .
- Summary of the Application : Methyltrioctylammonium bromide is used in the synthesis of deep eutectic solvents (DESs), which are a type of green solvent . These solvents are designed to replace conventional organic solvents, many of which are toxic to the environment and humans .
- Methods of Application or Experimental Procedures : Deep eutectic solvents are formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) . In this case, Methyltrioctylammonium bromide is used as the HBA with decanoic acid as the HBD in a 2:1 mole ratio . This forms a eutectic mixture which has a single phase with lower melting points compared to the individual components .
- Results or Outcomes : The resulting deep eutectic solvent has been used to extract low-molecular-weight aldehydes such as malondialdehyde and formaldehyde after derivatization with 2,4-dinitrophenylhdyrazine .
Application in Sample Pretreatment and Determination
- Specific Scientific Field : Green Chemical Analysis .
- Summary of the Application : Methyltrioctylammonium bromide is used in the synthesis of deep eutectic solvents (DESs) for green sample pretreatment and determination . These solvents are designed to replace conventional organic solvents, many of which are toxic to the environment and humans .
- Methods of Application or Experimental Procedures : Deep eutectic solvents are formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) . In this case, Methyltrioctylammonium bromide is used as the HBA with decanoic acid as the HBD in a 2:1 mole ratio . This forms a eutectic mixture which has a single phase with lower melting points compared to the individual components .
- Results or Outcomes : The resulting deep eutectic solvent has been used for the extraction of low-molecular-weight aldehydes such as malondialdehyde and formaldehyde after the derivatization with 2,4-dinitrophenylhdyrazine .
安全和危害
Methyltrioctylammonium bromide is harmful if swallowed and causes severe skin burns and eye damage . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
未来方向
Deep eutectic solvents, such as Methyltrioctylammonium bromide, are promising alternative media for more sustainable chemistry and chemical engineering . The way they dissolve gases provides valuable information about solvation mechanisms but also points the way to new applications of these interesting liquid mixtures .
属性
IUPAC Name |
methyl(trioctyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.BrH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMKRZYJPNIRP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467681 | |
| Record name | Methyltrioctylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltrioctylammonium bromide | |
CAS RN |
35675-80-0 | |
| Record name | Methyltrioctylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35675-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltricaprylylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltrioctylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRICAPRYLYLAMMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5T6470120 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)



![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)






